(2-Butoxyethyl)(trichloro)silane
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Overview
Description
(2-Butoxyethyl)(trichloro)silane is an organosilicon compound that features a silicon atom bonded to three chlorine atoms and a 2-butoxyethyl group. This compound is part of the broader class of silanes, which are known for their diverse applications in surface modification, coupling agents, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyethyl)(trichloro)silane typically involves the reaction of trichlorosilane with 2-butoxyethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as: [ \text{HSiCl}_3 + \text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and 2-butoxyethanol are mixed in precise stoichiometric ratios. The reaction is typically catalyzed by a base such as triethylamine to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Butoxyethyl)(trichloro)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.
Hydrosilylation: Adds across double bonds in the presence of catalysts.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Hydrosilylation: Catalysts like platinum or rhodium complexes.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Hydrosilylation: Organosilicon compounds with added functional groups.
Scientific Research Applications
(2-Butoxyethyl)(trichloro)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Mechanism of Action
The mechanism of action of (2-Butoxyethyl)(trichloro)silane involves the formation of strong silicon-oxygen bonds when it reacts with substrates containing hydroxyl groups. This reaction is facilitated by the electrophilic nature of the silicon atom, which readily forms bonds with nucleophilic oxygen atoms. The molecular targets include hydroxyl-containing compounds, leading to the formation of stable siloxane linkages .
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms bonded to silicon.
Dichloromethylsilane: Contains two chlorine atoms and one methyl group bonded to silicon.
Chlorodimethylsilane: Features one chlorine atom and two methyl groups bonded to silicon.
Uniqueness
(2-Butoxyethyl)(trichloro)silane is unique due to the presence of the 2-butoxyethyl group, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring the formation of stable siloxane bonds with organic substrates .
Properties
CAS No. |
66080-20-4 |
---|---|
Molecular Formula |
C6H13Cl3OSi |
Molecular Weight |
235.6 g/mol |
IUPAC Name |
2-butoxyethyl(trichloro)silane |
InChI |
InChI=1S/C6H13Cl3OSi/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3 |
InChI Key |
CFFCQOIDRSRRAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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